molecular formula C107H138Cl2N26O31 B1148401 Enramycin A CAS No. 34438-27-2

Enramycin A

Cat. No.: B1148401
CAS No.: 34438-27-2
M. Wt: 2355.3 g/mol
InChI Key: IPZGNBNNEDCXBK-SWEPSTQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enramycin A(CAS  34438-27-2) acts as a MurG inhibitor involved peptidoglycan synthesis in gram positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibition of this step greatly compromises cell wall integrity leading to cell death by lysis.

Scientific Research Applications

  • Antibacterial Activity : Enramycin is noted for its strong activity against Gram-positive bacteria, particularly against harmful intestinal clostridium. It's considered a peptide antibiotic with unique molecular properties making it effective in this regard (Du Zhi-gan, 2013).

  • Use in Animal Feed : As a feed additive, enramycin A has been shown to be effective in the gastrointestinal health of animals like broilers. For example, its administration in broiler chickens' feed at therapeutic doses has been evaluated for its presence and levels in tissues like liver, kidney, muscle, and skin, demonstrating its safety and effectiveness (M. Ngoh et al., 2018).

  • Effectiveness Against Antibiotic-Resistant Strains : Enramycin exhibits high antibacterial activity against various antibiotic-resistant strains of staphylococci, and shows minimal cross-resistance with currently available antibiotics (M. Kawakami et al., 1971).

  • Purification Process : The purification of enramycin using methods like macroporous resin adsorption and reversed phase chromatography has been studied. This process allows for the high-purity preparation of this compound and enramycin B, crucial for their effective application (Wu Jiaxin et al., 2014).

  • Impact on Cecal Microbiota of Broilers : Enramycin's influence on the cecal microbiota of broiler chickens has been studied. It induces significant changes in the microbiota, suggesting its impact on the less abundant species of bacteria present in the chicken’s cecum (M. Costa et al., 2017).

  • Health Parameters in Broilers : Research on broilers challenged with Eimeria and Clostridium perfringens has shown that enramycin as a growth promoter can affect histological parameters of intestinal health. This includes minimizing inflammatory cell infiltration and reducing lamina propria thickness (B. L. Belote et al., 2018).

  • Detection in Animal Tissues : A monoclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed for the detection of enramycin residues in edible animal tissues. This demonstrates the ongoing efforts to monitor and regulate the use of enramycin in food production (Xinying Lu et al., 2019).

Mechanism of Action

Enramycin A acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity leading to cell lysis .

Safety and Hazards

Enramycin A may form combustible dust concentrations in air . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .

Future Directions

Enramycin A has been found to be very effective against Gram-positive gut pathogens . A research developed a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect enramycin residues in edible animal tissues . This could be a promising direction for future research and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Enramycin A involves the condensation of two amino acids, L-Valine and L-4-chloro-3-hydroxyphenylglycine, followed by cyclization and oxidation reactions.", "Starting Materials": [ "L-Valine", "L-4-chloro-3-hydroxyphenylglycine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Methanol", "Acetic acid", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Water" ], "Reaction": [ "Step 1: Protection of L-Valine amino group with tert-butyloxycarbonyl (Boc) group using DCC and NHS as coupling agents in methanol.", "Step 2: Protection of L-4-chloro-3-hydroxyphenylglycine carboxyl group with methyl ester using DCC and TEA as coupling agents in acetic acid.", "Step 3: Deprotection of L-Valine amino group using trifluoroacetic acid (TFA) in methanol.", "Step 4: Condensation of protected L-Valine and L-4-chloro-3-hydroxyphenylglycine methyl ester using DCC and TEA as coupling agents in acetic acid.", "Step 5: Cyclization of the resulting dipeptide using NaOH in water.", "Step 6: Oxidation of the resulting cyclic peptide using H2O2 in water.", "Step 7: Deprotection of the Boc group using TFA in methanol.", "Step 8: Purification of Enramycin A using chromatography." ] }

CAS No.

34438-27-2

Molecular Formula

C107H138Cl2N26O31

Molecular Weight

2355.3 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12-/t51-,52+,53-,54-,61-,62-,70-,71+,72+,73-,74+,75-,79+,80-,81+,82+,83-,84-,85+,86+,87+/m1/s1

InChI Key

IPZGNBNNEDCXBK-SWEPSTQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)C2=CC=C(C=C2)O)C)C[C@@H]3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)C[C@@H]6CN=C(N6)N)CCCNC(=O)N)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C\C=C\CCCCC(C)C

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Origin of Product

United States
Customer
Q & A

Q1: How does Enramycin A exert its antimicrobial activity?

A1: this compound primarily targets bacterial cell wall synthesis. It binds to undecaprenol, a lipid carrier molecule crucial for peptidoglycan synthesis, thereby disrupting cell wall formation and leading to bacterial cell death. []

Q2: Does this compound exhibit bacteriostatic or bactericidal effects?

A2: Research suggests that this compound can display both bacteriostatic and bactericidal effects, depending on the bacterial strain and concentration used. It has been shown to be bactericidal against certain strains, while exhibiting bacteriostatic effects against others. [, ]

Q3: What is the impact of this compound on cardiolipin content in bacteria?

A3: Studies indicate that this compound, particularly when exhibiting bactericidal activity, can lead to an increase in cardiolipin content within bacteria. This increase is often accompanied by a decrease in phosphatidylglycerol levels. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into its chemical structure is needed to determine these parameters.

Q5: How stable is this compound under different storage conditions?

A5: The provided research primarily focuses on the in vivo application of this compound. While it is known to be stable in feed, further research is needed to understand its stability under various storage conditions, such as temperature, humidity, and light exposure.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: Enramycin is poorly absorbed from the intestinal lumen when consumed orally. [] A study investigating Enramycin residues in broiler chickens found no detectable levels in muscle and skin, while low levels were detected in the liver and kidney, indicating limited systemic distribution. [] Further research is needed to fully elucidate its ADME profile.

Q7: Has this compound shown efficacy in any specific animal models?

A7: Numerous studies have investigated the effects of this compound on broiler chickens. Results indicate potential benefits for growth performance, feed efficiency, and gut health. [, , , , , , ] Research in rabbits has also shown potential benefits for growth performance and nutrient digestibility. []

Q8: Are there any known mechanisms of resistance to this compound?

A8: While the provided research does not specifically address this compound resistance mechanisms, a study on Escherichia coli found that deletion of the lipoprotein gene rlpA increased susceptibility to several antibiotics, including Enramycin. [] This finding suggests that alterations in bacterial cell wall structure could potentially contribute to resistance. Further research is needed to fully understand the development and spread of resistance to this compound.

Q9: What analytical methods are used to detect and quantify this compound?

A9: High-performance liquid chromatography (HPLC) with UV detection is commonly used for the detection and quantification of this compound in various matrices, including animal tissues and feed. [, , ] Further advancements in analytical techniques, such as LC-MS/MS, may offer enhanced sensitivity and selectivity for analyzing this compound residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.